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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Endobon®, a xenogeneic bone graft material,

with other alternatives used in dental implant site development. The information presented is

based on available clinical trial data to assist researchers and professionals in making informed

decisions.

Executive Summary
Endobon® is a bovine-derived xenograft processed at high temperatures, resulting in a non-

resorbable hydroxyapatite scaffold. Clinical studies demonstrate its effectiveness in various

dental implant site development procedures, including socket preservation, ridge

augmentation, and sinus lifts. Its performance is often compared to Bio-Oss®, another widely

used bovine-derived xenograft. While both materials show similar clinical outcomes in terms of

new bone formation and implant survival rates, differences in their processing may influence

their long-term biological and structural behavior. This guide will delve into the available data to

compare Endobon® with its key alternatives.

Comparative Data on Clinical Performance
The following tables summarize quantitative data from clinical trials comparing Endobon® with

other bone graft materials.

Table 1: New Bone Formation and Implant Survival Rates
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Study /
Indication

Bone Graft
Material

Number of
Patients/Sit
es

Follow-up
Period

Mean New
Bone
Formation
(%)

Implant
Survival
Rate (%)

Sivolella et al.

(2020) / Post-

extraction

sites

Endobon®
16 patients /

20 sites
2 years 33.4% 95%

Bio-Oss®
16 patients /

20 sites
2 years 32.4% 100%

Nevins et al.

(2011) /

Sinus lifts

Endobon®
14 patients /

14 sinuses
6 months 27.5 ± 8.9% Not Reported

Renvert et al.

(2018) / Peri-

implantitis

treatment

Endobon® +

Surgical

Debridement

21 patients /

21 sites
1 year

Crestal bone

gain: 0.7 mm
Not Reported

Surgical

Debridement

alone

20 patients /

20 sites
1 year

No significant

change
Not Reported

Table 2: Dimensional Changes in Alveolar Ridge
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Study /
Indication

Bone Graft
Material

Number of
Patients

Follow-up
Period

Key
Dimensional
Change
Outcome

Caiazzo et al.

(2017) / Buccal

Plate

Preservation

Endobon® 10 5 years

No statistically

significant

change in mean

buccal plate

thickness (2.36

mm at 3 months

vs. 2.28 mm at 5

years at 1mm

below implant

collar).[1]

Block MS (2020)

/ Horizontal

Ridge

Augmentation

Endobon® or

OsteoConductive

Substitute-

Bovine

23 7 years (mean)

Stable horizontal

ridge

augmentation

over time.

Detailed Experimental Protocols
Sivolella et al. (2020): Comparison of Endobon® and
Bio-Oss® in Post-Extraction Sites

Objective: To histologically compare vital bone formation in post-extraction sites grafted with

Endobon® versus Bio-Oss®.

Study Design: A randomized clinical pilot study.

Participants: 16 patients requiring at least two tooth extractions.

Procedure:

Forty extraction sites were randomly assigned to receive either Endobon® or Bio-Oss®

grafts.
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Following tooth extraction, the assigned bone graft material was placed into the socket.

The grafted sites were covered with an Osseoguard® collagen membrane.

Primary closure of the surgical site was achieved.

Healing Period: 4 months.

Outcome Measures:

Primary: Histological and histomorphometrical analysis of bone core biopsies obtained

before implant placement to determine the percentage of new bone formation.

Secondary: Implant survival rates were assessed at a 2-year follow-up. All grafted sites

were monitored for complications, signs of infection, and inflammatory responses.[2]

Caiazzo et al. (2017): Long-Term Efficacy of Endobon®
for Buccal Plate Preservation

Objective: To assess the long-term efficacy of the Buccal Plate Preservation (BPP) technique

using Endobon® in maintaining the thickness of the buccal cortical plate after immediate

implant placement and provisionalization.

Study Design: A consecutive case series.

Participants: 10 patients each undergoing a single immediate implant placement.

Procedure:

A non-restorable tooth was extracted.

A single dental implant was immediately placed.

The BPP technique was performed by creating a pouch and placing Endobon® to

augment the buccal plate.

Immediate provisionalization of the implant was carried out.
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Follow-up: 5 years.

Outcome Measures: Cone beam computed tomography (CBCT) scans were taken at 3

months (T1) and 5 years (T2) post-surgery. The thickness of the buccal plate was measured

at two reference points: 1 mm (R1) and 5 mm (R2) apical to the implant platform.[1]

Renvert et al. (2018): Endobon® in the Surgical
Treatment of Peri-implantitis

Objective: To assess the treatment outcome of surgical debridement of peri-implant bone

defects with or without the use of Endobon®.

Study Design: A randomized controlled trial.

Participants: 41 patients with three- or four-wall peri-implant bone defects.

Procedure:

Test Group (n=21): Surgical debridement of the peri-implant defect followed by grafting

with Endobon®.

Control Group (n=20): Surgical debridement alone.

Follow-up: 1 year.

Outcome Measures:

Primary: Radiographic evidence of defect fill.

Secondary: Bleeding on probing (BOP), plaque scores, and mid-buccal soft tissue

recession. A composite outcome for successful treatment was also defined (defect fill ≥1.0

mm, PPD ≤5 mm, no BOP, and no suppuration).[3][4]

Visualizing Methodologies and Pathways
To further elucidate the experimental processes and biological mechanisms, the following

diagrams are provided.
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Experimental workflow for Sivolella et al. (2020) clinical trial.
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Clinical Challenge

BPP Technique (Caiazzo et al., 2017)
Desired Outcome

Tooth Extraction Buccal Plate Resorptionleads to

Immediate Implant
Placement
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Results
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Volume Maintenanceaims to achieve

Click to download full resolution via product page

Logical relationship of the Buccal Plate Preservation technique.
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Biomaterial Interaction
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Key signaling pathways in xenograft-mediated bone regeneration.

Discussion of Alternatives
While Endobon® and Bio-Oss® are leading xenografts, other bone grafting options are

available, each with distinct characteristics:

Autografts: Considered the "gold standard," autografts are bone harvested from the patient's

own body. They are osteoinductive, osteogenic, and osteoconductive. However, they require

a second surgical site, which increases patient morbidity, and the available bone volume may

be limited.
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Allografts: These are bone grafts from a human donor (cadaveric). They are processed to

ensure safety and are primarily osteoconductive. They eliminate the need for a second

surgical site but have a variable rate of resorption and integration.

Alloplasts: These are synthetic bone graft substitutes, often composed of materials like

hydroxyapatite, tricalcium phosphate, or bioactive glass. They are osteoconductive and carry

no risk of disease transmission. Their resorption rates and handling characteristics can be

engineered for specific applications.

Adverse Events and Complications
The use of xenografts, including Endobon® and its alternatives, is generally considered safe.

However, potential complications can occur, as with any surgical procedure. These may

include:

Infection: As with any surgical site, there is a risk of infection.

Wound Dehiscence: Premature opening of the surgical wound can lead to graft exposure

and potential failure.

Graft Encapsulation: The body may form a fibrous capsule around the graft material instead

of integrating it.

Sinusitis: In sinus lift procedures, inflammation of the maxillary sinus can occur.

Foreign Body Reaction: An inflammatory response to the foreign material can sometimes be

observed.

Clinical studies comparing Endobon® and Bio-Oss® have generally reported low complication

rates with no significant differences between the two materials.[2] However, long-term case

series have reported late complications associated with bovine-derived xenografts, including

chronic inflammation and graft migration.

Conclusion
Endobon® is a reliable and effective xenograft for dental implant site development, with clinical

outcomes comparable to other well-established materials like Bio-Oss®. The choice of bone
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graft material should be based on the specific clinical indication, the surgeon's preference, and

a thorough understanding of the biological properties and potential risks of each option. Further

long-term, large-scale comparative studies are needed to fully elucidate any subtle differences

in performance and complication rates between the various available bone graft materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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